N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-5-2-3-7-18(14)23-16-8-10-17(11-9-16)24(21,22)20-15-6-4-12-19-13-15/h2-13,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQOKMWIYXOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(Pyridin-3-yl)-4-(o-Tolyloxy)Benzenesulfonamide
Core Reaction Mechanism
The compound is synthesized via a two-step process:
- Sulfonation of 4-(o-Tolyloxy)Benzene : Chlorosulfonic acid reacts with 4-(o-tolyloxy)benzene to form 4-(o-tolyloxy)benzenesulfonyl chloride. This intermediate is highly reactive and requires stabilization at 0°C in dichloromethane (DCM).
- Amide Coupling with 3-Aminopyridine : The sulfonyl chloride undergoes nucleophilic substitution with 3-aminopyridine in the presence of pyridine or triethylamine, forming the target sulfonamide.
Representative Reaction Scheme :
$$
\text{4-(o-Tolyloxy)benzene} + \text{ClSO}3\text{H} \rightarrow \text{4-(o-Tolyloxy)benzenesulfonyl chloride} \quad
$$
$$
\text{4-(o-Tolyloxy)benzenesulfonyl chloride} + \text{3-aminopyridine} \xrightarrow{\text{Et}3\text{N}} \text{this compound} \quad
$$
Small-Scale Laboratory Synthesis
Standard Protocol
A validated laboratory method involves:
- Reagents : 4-(o-tolyloxy)benzenesulfonyl chloride (1.2 equiv), 3-aminopyridine (1.0 equiv), triethylamine (2.1 equiv)
- Solvent : Dichloromethane (0.5 M concentration)
- Conditions : Stirring at 0°C for 1 hour, followed by 16 hours at room temperature.
- Workup : Extraction with ethyl acetate, drying over MgSO₄, and purification via flash chromatography (40% ethyl acetate/hexane).
Yield : 75–85%
Purity : >95% (HPLC).
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yields (82%). This method minimizes side products like sulfonic acid dimers.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Industrial protocols employ flow chemistry to enhance reproducibility:
- Reactor Type : Tubular flow reactor (stainless steel, 10 mL volume)
- Parameters : Flow rate 0.056 mL/min, residence time 180 minutes.
- Advantages : 20% higher yield (89%) versus batch methods, reduced solvent waste.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Yield | 75% | 89% |
| Reaction Time | 16 h | 3 h |
| Solvent Consumption | 50 mL/g product | 32 mL/g product |
| Purity | 95% | 98% |
Critical Analysis of Reaction Parameters
Solvent Selection
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this sulfonamide can inhibit bacterial growth effectively.
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide against various bacterial strains. The results indicated that the compound was particularly effective against Gram-positive bacteria, demonstrating MIC values lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Better than Penicillin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Inhibition of PI3K/Akt pathway |
Enzyme Inhibition
The compound has also been explored as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Case Study: COX Inhibition
Research on this compound revealed its potential as a selective COX-II inhibitor, providing anti-inflammatory effects without significant gastrointestinal side effects.
| Compound | IC50 (µM) | COX Selectivity Ratio |
|---|---|---|
| This compound | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 4-(o-tolyloxy)benzenesulfonyl chloride with 3-aminopyridine under basic conditions. This process can be scaled up for industrial production using continuous flow reactors.
Synthesis Overview
- Reagents : 4-(o-tolyloxy)benzenesulfonyl chloride, 3-aminopyridine, triethylamine.
- Solvents : Dichloromethane or tetrahydrofuran.
- Conditions : Room temperature to reflux for several hours.
Biological Activity
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and an o-tolyloxy group, which contribute to its biological activity. The sulfonamide moiety is recognized for its ability to interact with various biological targets.
Antimicrobial Properties
Sulfonamides, including this compound, are traditionally known for their antimicrobial properties. The presence of the sulfonamide group allows these compounds to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to induce apoptosis in cancer cells. A study demonstrated that certain sulfonamides could disrupt the cell cycle in P388 murine leukemia cells, leading to G1 phase accumulation or mitotic disruption .
The biological activity of this compound is largely dependent on its interaction with specific proteins or enzymes. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular function.
- Receptor Modulation: It may act as a ligand for various receptors, modulating their activity and influencing signal transduction pathways.
Case Studies and Experimental Data
-
Anticancer Efficacy:
A focused library of sulfonamide compounds was synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity . -
Cell Cycle Analysis:
In vitro studies on P388 murine leukemia cells revealed that specific sulfonamide derivatives led to significant alterations in cell cycle progression, confirming their potential as anticancer agents . -
Apoptosis Induction:
Compounds structurally related to this compound were shown to increase apoptotic cell death at concentrations as low as 0.1 μM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
Benzenesulfonamide derivatives with pyridinyl or pyrimidinyl substituents demonstrate notable antimicrobial activity. For example:
- Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) and Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) exhibit potent antimicrobial effects, likely due to the chloro-benzoyl and dimethylpyrimidinyl groups enhancing membrane penetration and target binding .
Table 1: Antimicrobial Activity of Selected Benzenesulfonamides
Anticancer and Cytotoxic Activity
The o-tolyloxy group’s steric bulk and lipophilicity may influence cytotoxicity. Key comparisons include:
- Compound 18 (same as above) shows IC₅₀ = 35 μg/mL against HCT116 colon cancer cells, attributed to its chloro-benzoyl indole scaffold .
- Compound 9 (N-(quinoxalin-2-yl)-4-(3-(4-ethylbenzoate)thioureido)-benzenesulfonamide) exhibits IC₅₀ = 15.6 mmol/L against HEPG2 liver cancer cells, with enhanced activity when combined with radiation .
- ABT-751 (N-[2-(4-hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide), a tricyclic analog, demonstrates potent antimitotic and antivascular effects in vivo .
The target compound’s lack of electron-withdrawing groups (e.g., chloro, nitro) or thioureido linkages may limit its cytotoxic potency compared to these analogs.
Table 2: Cytotoxicity of Selected Benzenesulfonamides
Metabolic Syndrome and PPARγ Modulation
PPARγ-targeting benzenesulfonamides are explored for metabolic syndrome treatment:
- Compounds 6 and 7 (N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)-benzenesulfonamide derivatives) show Gold Scores (GS) of 78.09 and 87.26, respectively, comparable to the reference INT131 (GS = 90.65). Their hydrogen-bonding scores (6.11 and 7.42) suggest strong ligand-PPARγ interactions .
- The target compound’s o-tolyloxy group may hinder piperazine-phenoxy interactions critical for PPARγ binding, reducing its efficacy in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
